![molecular formula C6H5F2NO B157937 2-Amino-3,6-difluorophenol CAS No. 139548-98-4](/img/structure/B157937.png)
2-Amino-3,6-difluorophenol
Overview
Description
2-Amino-3,6-difluorophenol is a chemical compound belonging to the class of phenols. It is characterized by the presence of two fluorine atoms and an amino group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,6-difluorophenol can be achieved through several methods. One common approach involves the nitration of 2,6-difluorophenol followed by reduction to yield the desired compound. The reaction conditions typically involve the use of concentrated nitric acid for nitration and palladium on carbon as a catalyst for the reduction step .
Industrial Production Methods
Industrial production of this compound often employs a multi-step process starting from readily available raw materials such as 2,6-difluorobenzamide. The process includes steps like esterification, hydrolysis, nitration, catalytic hydrogenation, diazotization, and phenol coupling reactions. This method is advantageous due to the mild reaction conditions and the availability of raw materials .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,6-difluorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon and hydrogen gas are frequently used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amino derivatives .
Scientific Research Applications
Chemistry
2-Amino-3,6-difluorophenol serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for specific reactions that are beneficial in creating complex molecules.
Common Reactions:
- Oxidation: Can be oxidized to form quinones.
- Reduction: Nitro groups can be reduced to amino groups.
- Substitution: Fluorine atoms can be replaced with other functional groups.
Biology
The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties.
Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The mechanism involves disruption of bacterial cell membranes and inhibition of metabolic processes.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 25 µg/mL | |
Staphylococcus aureus | 15 µg/mL | |
Candida albicans | 30 µg/mL |
Anticancer Activity:
The compound has shown promising results in inducing apoptosis in cancer cells. Studies suggest it affects various pathways:
- Cell Cycle Arrest: Induces G1 phase arrest in cancer cell lines.
- Induction of Apoptosis: Activates caspase pathways leading to programmed cell death.
- Inhibition of Tumor Growth: Demonstrated significant tumor reduction in xenograft models.
Case Study: Breast Cancer
A study on MCF-7 breast cancer cells revealed a biphasic dose-response relationship where low concentrations induced cell death, while higher concentrations promoted proliferation through pathways involving cytochrome P450 enzymes.
Table 2: Anticancer Activity Data
Effect | Observed Outcome | Reference |
---|---|---|
Cell Cycle Arrest | G1 phase arrest | |
Induction of Apoptosis | Activation of caspase pathways | |
Tumor Growth Inhibition | Significant reduction in xenograft models |
Industrial Applications
In industry, this compound is utilized in the production of dyes and pigments due to its unique chemical properties. Its ability to undergo various chemical transformations makes it valuable for synthesizing colorants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3,6-difluorophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2,3-difluorophenol
- 2,6-Difluorophenol
- 3,4-Difluoro-2-hydroxyaniline
Uniqueness
2-Amino-3,6-difluorophenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Biological Activity
2-Amino-3,6-difluorophenol (CAS Number: 139548-98-4) is a fluorinated phenolic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a phenolic ring substituted with two fluorine atoms and an amino group. Its molecular formula is C6H5F2N-O, and it has a molecular weight of approximately 145.11 g/mol. The presence of fluorine atoms significantly influences its biological activity and interaction with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to the inhibition of enzymes or receptors involved in disease processes. For example, it may inhibit cytochrome P450 enzymes, which are crucial in drug metabolism, thereby enhancing the efficacy of certain therapeutic agents.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 25 µg/mL | |
Staphylococcus aureus | 15 µg/mL | |
Candida albicans | 30 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Studies have shown that it can induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : The compound has been reported to cause G1 phase arrest in certain cancer cell lines.
- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.
- Inhibition of Tumor Growth : In vivo studies demonstrated significant tumor reduction in xenograft models.
Case Study: Breast Cancer
A notable study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound exhibited a biphasic dose-response relationship where low nanomolar concentrations resulted in cell death, while higher concentrations promoted cell proliferation through metabolic pathways involving cytochrome P450 .
Table 2: Anticancer Activity Data
Properties
IUPAC Name |
2-amino-3,6-difluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQKZMKMEQLRJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311574 | |
Record name | 2-Amino-3,6-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139548-98-4 | |
Record name | 2-Amino-3,6-difluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139548-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3,6-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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